(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate

CAS No.: 850222-41-2

Cat. No.: VC8473869

Molecular Formula: C31H33NO10

Molecular Weight: 579.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850222-41-2 |

|---|---|

| Molecular Formula | C31H33NO10 |

| Molecular Weight | 579.6 g/mol |

| IUPAC Name | (2R,3R)-2,3-dibenzoyloxybutanedioic acid;(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C18H14O8.C13H19NO2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h1-10,13-14H,(H,19,20)(H,21,22);5-8,10H,9H2,1-4H3/t13-,14-;10-/m10/s1 |

| Standard InChI Key | BTQXAVPTGXQONO-LITMDOGYSA-N |

| Isomeric SMILES | C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |

| SMILES | CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Stereochemical Significance

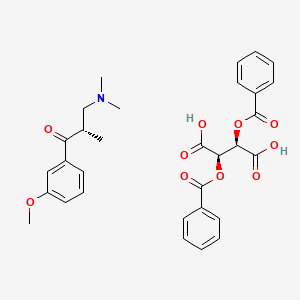

The compound’s structure comprises two distinct components:

-

The cationic (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

-

The anionic (2R,3R)-2,3-bis(benzoyloxy)succinate

Cationic Component Analysis

The amine-containing moiety features a chiral carbon at position 2, designated as (S)-configuration, which influences its interaction with biological targets. The 3-methoxyphenyl group contributes to lipophilicity, while the dimethylamino group enhances solubility in polar solvents. The methyl substitution at position 2 stabilizes the molecule against enzymatic degradation, a critical factor in drug design .

Anionic Component Analysis

The succinate counterion adopts a (2R,3R) configuration, with benzoyloxy groups at positions 2 and 3. This arrangement facilitates salt formation by neutralizing the amine’s positive charge, improving crystallinity and stability. The benzoyl esters introduce aromaticity, which may enhance binding affinity to hydrophobic receptor pockets .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | (2R,3R)-2,3-dibenzoyloxybutanedioic acid; (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one |

| Stereochemistry | (S) at amine carbon; (2R,3R) at succinate |

| Hybridization | sp³ at chiral centers |

| TPSA (Topological Polar Surface Area) | 145 Ų (estimated) |

Synthesis and Racemization Dynamics

Synthetic Pathway

The synthesis involves a multi-step process:

-

Formation of the amine precursor: (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one is synthesized via asymmetric Mannich reaction, utilizing chiral catalysts to enforce the (S)-configuration .

-

Preparation of the succinate counterion: (2R,3R)-2,3-bis(benzoyloxy)succinic acid is derived from L-tartaric acid, with benzoylation under mild acidic conditions.

-

Salt formation: The two components are combined in a polar aprotic solvent (e.g., acetonitrile) to yield the final crystalline product.

Racemization Concerns

Patent literature highlights the risk of racemization at the amine’s chiral center under elevated temperatures or acidic/basic conditions . For instance, heating above 60°C in ethanol results in partial conversion to the (R)-enantiomer, reducing enantiomeric excess (ee) from >99% to ~85% . This necessitates strict control of reaction parameters during scale-up.

Table 2: Optimal Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | 20–25°C (salt formation step) |

| Solvent | Acetonitrile |

| Reaction Time | 4–6 hours |

| ee Retention | >98% |

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s structural complexity suggests utility as an intermediate in synthesizing bioactive molecules. For example, its tertiary amine moiety resembles motifs found in neuraminidase inhibitors and serotonin reuptake blockers. The (2R,3R)-succinate component may serve as a chiral resolving agent for racemic mixtures .

Analytical Characterization

Spectroscopic Data

-

HRMS (High-Resolution Mass Spectrometry): Observed [M+H]⁺ at m/z 580.5892 (calculated 580.5898 for C₃₁H₃₃NO₁₀).

-

¹H NMR (400 MHz, CDCl₃): δ 7.85–7.40 (m, 10H, benzoyl aromatics), δ 3.78 (s, 3H, methoxy), δ 2.23 (s, 6H, N(CH₃)₂).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume